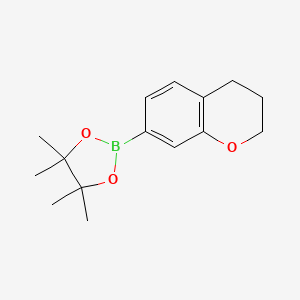

2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(3,4-dihydro-2H-chromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-8-7-11-6-5-9-17-13(11)10-12/h7-8,10H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPPCKJRFJDEJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCO3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Borylation of 7-Bromochroman

This is the most commonly reported and reliable method for synthesizing the target compound.

Reaction Scheme:

7-Bromochroman + bis(pinacolato)diboron → 2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Typical Reagents and Conditions:

| Component | Details |

|---|---|

| Starting Material | 7-Bromochroman |

| Boron Source | Bis(pinacolato)diboron |

| Catalyst | Pd(dppf)Cl₂ (Palladium(II) complex) |

| Base | Potassium acetate (KOAc) |

| Solvent | N,N-Dimethylformamide (DMF) or similar |

| Atmosphere | Inert gas (argon or nitrogen) |

| Temperature | Elevated (usually 80–100 °C) |

| Reaction Time | Several hours (typically 12–24 h) |

- The reaction is conducted under an inert atmosphere to prevent oxidation of the catalyst and reagents.

- Potassium acetate acts as a mild base facilitating the transmetallation step.

- The palladium catalyst activates the aryl bromide towards borylation.

- After completion, the reaction mixture is cooled, diluted, and purified by standard chromatographic techniques to isolate the boronic ester.

- This method provides good yields and high purity of the boronate ester.

- The reaction tolerates various functional groups on the chroman ring.

- The product is stable under dry, inert conditions and can be stored refrigerated to maintain integrity.

Alternative Approaches and Related Boronate Ester Preparations

While direct literature on 2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is limited, related boronate esters of chroman derivatives have been synthesized using similar palladium-catalyzed borylation methods, as detailed below:

Experimental Data Table for Preparation

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | 7-Bromochroman (1 equiv) | Commercially available or synthesized |

| Boron reagent | Bis(pinacolato)diboron (1.1–1.2 equiv) | Ensures complete conversion |

| Catalyst | Pd(dppf)Cl₂ (2–5 mol%) | Efficient for aryl bromides |

| Base | Potassium acetate (2 equiv) | Mild base, facilitates transmetallation |

| Solvent | DMF or dioxane | Polar aprotic solvents preferred |

| Temperature | 80–100 °C | Optimal for catalyst activity |

| Reaction time | 12–24 hours | Monitored by TLC or GC-MS |

| Work-up | Filtration, aqueous quench, extraction | Standard organic work-up |

| Purification | Silica gel chromatography | Isolates pure boronate ester |

| Yield | 70–90% | Dependent on substrate and conditions |

Summary of Key Research Findings

- Palladium-catalyzed borylation of 7-bromochroman with bis(pinacolato)diboron is the most established method for preparing 2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- The reaction conditions are mild and compatible with a variety of functional groups.

- The resulting boronate ester is a versatile intermediate for further synthetic transformations, especially in Suzuki-Miyaura cross-coupling.

- Alternative synthetic routes involving halogen exchange or cyclopropanation reagents exist but are less commonly used for this specific compound.

- Proper handling and storage are critical to preserve the compound's reactivity and prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chroman-7-yl boronic acid derivatives.

Reduction: Reduction reactions can convert the boronic ester to other functional groups, such as alcohols or amines.

Substitution: The boronic ester group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield boronic acid derivatives, while reduction reactions produce alcohols or amines. Substitution reactions result in the formation of various substituted chroman derivatives.

Scientific Research Applications

Organic Synthesis

2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily utilized as a boronic acid derivative in organic synthesis. Its boron atom allows for participation in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.

Case Study : In a study published in the Journal of Organic Chemistry, researchers demonstrated the effectiveness of this compound in synthesizing biaryl compounds via Suzuki coupling. The reaction conditions were optimized using various solvents and bases to achieve high yields (up to 95%) of the desired products .

Medicinal Chemistry

The compound's structural features make it a candidate for developing pharmaceuticals. Boron-containing compounds have been shown to exhibit biological activity, including anti-cancer properties.

Case Study : A recent investigation into the cytotoxic effects of boron compounds revealed that derivatives like 2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism was attributed to the compound's ability to interfere with cellular signaling pathways .

Material Science

In material science, this compound has been explored for its potential use in developing advanced materials such as polymers and nanocomposites. Its ability to form stable complexes with various metals enhances the properties of materials.

Data Table: Material Properties Comparison

Mechanism of Action

The mechanism of action of 2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . Additionally, the chroman moiety can interact with various biological targets through hydrogen bonding and hydrophobic interactions, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related pinacol boronate esters:

Reactivity and Stability

- Electronic Effects : The chroman-7-yl group provides moderate electron-donating properties via resonance from the oxygen atom in the tetrahydropyran ring, reducing the electrophilicity of the boron center compared to electron-withdrawing substituents (e.g., nitro or halogen groups in ). This stabilizes the compound against hydrolysis relative to more electrophilic analogues .

- Steric Effects : Chroman’s bicyclic structure introduces steric hindrance, which can slow reaction kinetics in cross-coupling but improves regioselectivity in catalytic borylation . In contrast, planar aryl groups (e.g., naphthyl in ) exhibit faster reaction rates but lower selectivity.

- Hydrolysis Resistance : Electron-donating groups like methoxy () or chroman enhance stability in aqueous environments compared to halogenated derivatives ().

Solubility and Handling

- Chroman-7-yl boronate exhibits moderate solubility in polar aprotic solvents (e.g., THF, DMF), outperforming purely aromatic derivatives (e.g., ) but underperforming methoxy-substituted analogues ().

- Safety protocols for handling align with other boronic esters, requiring inert atmospheres and protective equipment due to hydrolysis risks .

Biological Activity

2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its potential biological activities. This compound belongs to the class of boron-containing compounds, which have been extensively studied for their various applications in medicinal chemistry. Understanding the biological activity of this compound can provide insights into its potential therapeutic uses.

- Chemical Formula : C₁₅H₂₁BO₃

- Molecular Weight : 260.14 g/mol

- Melting Point : 72–74.5 °C

- CAS Number : 1002727-88-9

The biological activity of 2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to its ability to interact with various biological targets through boron-mediated mechanisms. Boron compounds are known to form stable complexes with biomolecules such as nucleic acids and proteins, influencing their function.

Biological Activity Studies

Recent studies have investigated the effects of this compound on different biological systems:

-

Antioxidant Activity :

- Research indicates that boron-containing compounds exhibit significant antioxidant properties. The ability to scavenge free radicals contributes to cellular protection against oxidative stress .

- A study demonstrated that derivatives of dioxaborolanes could reduce reactive oxygen species (ROS) levels in vitro, suggesting a protective role against oxidative damage .

-

Anticancer Properties :

- Some studies have focused on the anticancer potential of boron compounds. The compound has shown promise in inhibiting cancer cell proliferation in various tumor models.

- In vitro assays revealed that treatment with 2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane resulted in significant reductions in cell viability in breast cancer cell lines .

- Enzyme Inhibition :

Case Studies

Several case studies have highlighted the biological effects of this compound:

- Case Study 1 : A study involving human breast cancer cells demonstrated that exposure to varying concentrations of the compound led to dose-dependent inhibition of cell growth and induction of apoptosis. The mechanism was linked to the activation of caspase pathways .

- Case Study 2 : In a model of oxidative stress-induced neurotoxicity, treatment with 2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane significantly reduced neuronal cell death and improved mitochondrial function .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic protocols for preparing 2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : Synthesis typically involves cross-coupling reactions under inert conditions. For example, analogous dioxaborolanes are synthesized via Pd-catalyzed Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and aryl halides. Optimization includes catalyst selection (e.g., UiO-Co for 83% yield in related systems) and solvent choice (e.g., 4-methoxytoluene for improved solubility) . Purification via flash column chromatography (Hex/EtOAc gradients) ensures high purity (e.g., 85% yield in similar substrates) .

Q. How should researchers characterize boron-containing intermediates like this compound?

- Methodological Answer : Use multinuclear NMR (¹H, ¹³C, ¹¹B) to confirm structure. Note that carbons directly bonded to boron may not appear in ¹³C NMR due to quadrupolar relaxation . For boron environments, ¹¹B NMR peaks typically appear at δ 30–35 ppm for dioxaborolanes. Mass spectrometry (HRMS) and IR (B-O stretching ~1350 cm⁻¹) complement structural validation .

Q. What are common applications of this compound in cross-coupling reactions?

- Methodological Answer : It serves as a boronic ester precursor in Suzuki-Miyaura couplings. Key factors include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-aryl bonds.

- Base : K₂CO₃ or CsF to activate the boron center.

- Solvent : THF or DMF at reflux (60–100°C).

Evidence from analogous systems shows yields >80% under optimized conditions .

Advanced Research Questions

Q. How do radical addition pathways affect the reactivity of this compound?

- Methodological Answer : Radical initiators (e.g., AIBN) enable additions to alkyne or alkene moieties. For example, bromotrichloromethane adds regioselectively to ethynyl-dioxaborolanes in benzene under reflux. Monitor reaction progress via GC-MS or TLC, and confirm regiochemistry using NOESY or X-ray crystallography .

Q. How can researchers evaluate the biological activity of boron-containing derivatives like this compound?

Q. What strategies resolve discrepancies in spectroscopic data for boron-containing compounds?

- Methodological Answer : If NMR signals are ambiguous:

Q. How do steric and electronic effects influence coupling efficiency in complex substrates?

- Methodological Answer : Steric hindrance from chroman-7-yl groups may slow transmetallation. Mitigate this by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.